molecular formula C6H3BrClF2N B2437827 3-Bromo-2-chloro-4-(difluoromethyl)pyridine CAS No. 1804706-81-7

3-Bromo-2-chloro-4-(difluoromethyl)pyridine

Cat. No.: B2437827
CAS No.: 1804706-81-7
M. Wt: 242.45
InChI Key: HWADOXCXSXVDIG-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2N. It is a derivative of pyridine, a basic nitrogen-containing aromatic ring. This compound is notable for its unique combination of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-(difluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-(difluoromethyl)pyridine with bromine and chlorine under controlled conditions. For instance, 2-(difluoromethyl)pyridine can be reacted with bromine in the presence of a catalyst such as copper bromide to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used[][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds[3][3].

Scientific Research Applications

3-Bromo-2-chloro-4-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and difluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloro-2-(difluoromethyl)pyridine: Similar in structure but with different positions of substituents.

    4-Bromo-2-chloro-3-(difluoromethyl)pyridine: Another isomer with a different arrangement of substituents.

    2-Bromo-3-chloro-4-(difluoromethyl)pyridine: Yet another isomer with a unique substitution pattern.

Uniqueness

3-Bromo-2-chloro-4-(difluoromethyl)pyridine is unique due to its specific arrangement of bromine, chlorine, and difluoromethyl groups, which imparts distinct chemical reactivity and biological activity. This unique combination of substituents can influence its interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-bromo-2-chloro-4-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWADOXCXSXVDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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